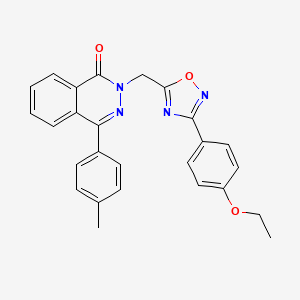

2-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(p-tolyl)phthalazin-1(2H)-one

Description

Properties

IUPAC Name |

2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-4-(4-methylphenyl)phthalazin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N4O3/c1-3-32-20-14-12-19(13-15-20)25-27-23(33-29-25)16-30-26(31)22-7-5-4-6-21(22)24(28-30)18-10-8-17(2)9-11-18/h4-15H,3,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGXEMLYYHVYPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4C(=N3)C5=CC=C(C=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(p-tolyl)phthalazin-1(2H)-one is a complex organic molecule that belongs to the class of heterocyclic compounds. It features both an oxadiazole and a phthalazinone moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Oxadiazole Ring : This can be achieved by reacting appropriate hydrazides with carboxylic acid derivatives.

- Cyclization : The oxadiazole is then coupled with a phthalazinone derivative through cyclization reactions.

- Final Coupling : The final product is obtained through further reactions that may involve temperature control and specific catalysts to optimize yield and purity.

Anticancer Properties

Research indicates that derivatives of oxadiazoles and phthalazinones exhibit significant anticancer activity. For example:

- Studies have shown that compounds similar to 2-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(p-tolyl)phthalazin-1(2H)-one have demonstrated anti-proliferative effects against various cancer cell lines, including HepG2 (liver) and MCF7 (breast) cells. The IC50 values for these compounds ranged from 5.5 mM to 29 μM depending on the specific substituents present on the oxadiazole ring .

The mechanism through which this compound exerts its biological effects involves:

- Interaction with Enzymes and Receptors : The oxadiazole and phthalazinone rings can interact with cellular enzymes and receptors, modulating their activity. This interaction may lead to inhibition of key signaling pathways involved in cancer cell proliferation and survival .

- Induction of Apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death .

Antimicrobial Activity

In addition to anticancer properties, compounds containing oxadiazole moieties have also been reported to possess antimicrobial activities. They have shown effectiveness against various bacterial and fungal strains .

Case Studies

Several studies have highlighted the biological activities of related compounds:

-

Study on Antiproliferative Activity : A recent study synthesized a series of oxadiazol-phthalazinone derivatives and evaluated their antiproliferative effects against cancer cell lines. Compounds exhibited IC50 values significantly lower than traditional chemotherapeutics like doxorubicin .

Compound IC50 (mM) Cell Line Doxorubicin 4–7 HepG2, MCF7 Compound 1 5.5 HepG2 Compound 7d 29 HeLa - Antimicrobial Screening : Another study evaluated new derivatives for antimicrobial efficacy against various pathogens, finding several candidates with promising activity against resistant strains .

Structure-Activity Relationship (SAR)

The biological activity of these compounds often correlates with their structural features:

Scientific Research Applications

Anticancer Activity

One of the most promising applications of this compound is its anticancer activity. Research has demonstrated that derivatives of phthalazinone compounds exhibit significant anti-proliferative effects against various cancer cell lines. In particular, studies have shown that compounds similar to 2-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(p-tolyl)phthalazin-1(2H)-one can inhibit the growth of human liver (HepG2) and breast (MCF-7) cancer cells .

Case Study : In a comparative study involving multiple derivatives, specific compounds demonstrated IC50 values indicating their potency against cancer cell lines. For example, certain derivatives showed IC50 values as low as 10 µM against MCF-7 cells, suggesting strong anticancer properties .

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction between these compounds and biological targets such as enzymes involved in cancer metabolism. The docking simulations suggest that these compounds can effectively bind to target proteins, potentially leading to the inhibition of their activity .

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HepG2 | 15 | Apoptosis induction |

| Compound B | MCF-7 | 10 | Enzyme inhibition |

| Compound C | WI-38 | >50 | Cytotoxicity |

Q & A

Q. How can findings for this compound be contextualized within emerging trends in heterocyclic chemistry?

- Methodological Answer : Compare its synthetic efficiency and bioactivity to recent advances in triazole, thiadiazole, and imidazole derivatives. Highlight its advantages (e.g., metabolic stability) over older scaffolds in medicinal chemistry reviews .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.